D-Phenylalanyl-L-leucine
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Overview
Description
D-Phenylalanyl-L-leucine: is a dipeptide composed of the amino acids phenylalanine and leucine. It is a synthetic compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is known for its stability and ability to form functionalized materials, making it valuable in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-leucine typically involves the coupling of D-phenylalanine and L-leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Phenylpyruvic acid.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Phenylalanyl-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound is used in studies related to protein folding, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a model compound for developing peptide-based drugs.
Industry: The compound is used in the development of functionalized materials, such as nanoporous materials for UV protection and piezoelectric materials for energy harvesting
Mechanism of Action
The mechanism of action of D-Phenylalanyl-L-leucine involves its interaction with specific molecular targets. The phenylalanine residue can engage in aromatic interactions, while the leucine residue contributes to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets. The pathways involved often include protein-protein interactions and enzyme catalysis, where the dipeptide can act as a substrate or inhibitor .
Comparison with Similar Compounds
L-Phenylalanyl-L-leucine: Similar in structure but differs in the stereochemistry of the phenylalanine residue.
L-Leucyl-L-phenylalanine: The order of the amino acids is reversed, which can affect the compound’s properties and interactions.
D-Leucyl-D-phenylalanine: Both amino acids are in the D-configuration, which can significantly alter the compound’s biological activity.
Uniqueness: D-Phenylalanyl-L-leucine is unique due to its specific stereochemistry, which can influence its stability, binding properties, and overall biological activity. The presence of both D- and L- amino acids in the dipeptide can result in distinct conformational preferences and interactions compared to its all-L or all-D counterparts .
Properties
CAS No. |
3303-56-8 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13+/m1/s1 |
InChI Key |
RFCVXVPWSPOMFJ-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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